N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide

GLS1 inhibition glutaminase enzyme potency

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide (CAS 1832646-52-2), also designated Compound 27 or IPN60090, is a thiadiazole–pyridazine-based allosteric inhibitor of glutaminase 1 (GLS1) that has advanced into Phase 1 clinical trials (NCT03894540). The compound was developed through a rigorous structure-based optimization campaign at MD Anderson Cancer Center and Ipsen, with the explicit goal of overcoming the physicochemical and pharmacokinetic limitations that plagued earlier GLS1 inhibitors such as BPTES and CB-839.

Molecular Formula C13H10N4OS
Molecular Weight 270.31 g/mol
Cat. No. B11108971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide
Molecular FormulaC13H10N4OS
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=NSN=C2C=C1)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C13H10N4OS/c1-8-4-5-10-12(17-19-16-10)11(8)15-13(18)9-3-2-6-14-7-9/h2-7H,1H3,(H,15,18)
InChIKeyFPVVUECRXNIIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide (IPN60090) – GLS1 Inhibitor Procurement and Selection Overview


N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide (CAS 1832646-52-2), also designated Compound 27 or IPN60090, is a thiadiazole–pyridazine-based allosteric inhibitor of glutaminase 1 (GLS1) that has advanced into Phase 1 clinical trials (NCT03894540) [1]. The compound was developed through a rigorous structure-based optimization campaign at MD Anderson Cancer Center and Ipsen, with the explicit goal of overcoming the physicochemical and pharmacokinetic limitations that plagued earlier GLS1 inhibitors such as BPTES and CB-839 [2]. Its molecular formula is C19H21N7O2S (MW 411.48), and a high-resolution co-crystal structure with human GLS1 has been deposited in the Protein Data Bank (PDB: 8BSN, resolution 2.49 Å), confirming the allosteric binding mode [3].

Why N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide Cannot Be Interchanged with Other GLS1 Inhibitors


GLS1 inhibitors are not functionally interchangeable despite sharing a common nominal target. BPTES, the prototypical allosteric GLS1 inhibitor, suffers from exceedingly poor aqueous solubility (<0.1 μM at pH 7.4) and high microsomal clearance that severely limit in vivo exposure and preclude clinical development [1]. CB-839 (Telaglenastat), the first-in-class clinical GLS1 inhibitor, improved upon BPTES but retains time-dependent, slowly reversible inhibition kinetics and requires high oral doses (200–250 mg/kg BID in preclinical models) for efficacy [2]. Neither compound was systematically optimized for the combined profile of oral bioavailability, metabolic stability, GLS1/GLS2 selectivity, and broad off-target safety pharmacology that distinguishes IPN60090 [3]. Furthermore, even within the same chemical series, the des-methyl analog (Compound 24) was deprioritized due to markedly inferior in vivo half-life and oral bioavailability despite comparable in vitro potency, demonstrating that subtle structural modifications produce large pharmacokinetic divergences that render simple substitution scientifically indefensible [3].

Quantitative Differentiation Evidence for N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide (IPN60090) Versus Closest Comparators


GLS1 Enzyme Inhibitory Potency: IPN60090 vs. BPTES (5.2-Fold Improvement)

IPN60090 inhibits recombinant human GLS1 (GAC isoform) with an IC50 of 31 nM in a dual-coupled enzyme assay that measures the conversion of glutamine to glutamate [1]. The prototypical GLS1 inhibitor BPTES, tested under analogous biochemical conditions, exhibits an IC50 of 0.16 μM (160 nM) . This represents an approximately 5.2-fold improvement in enzymatic potency. The difference is mechanistically consequential: IPN60090 achieves near-complete target engagement at lower free drug concentrations, reducing the pharmacokinetic burden required for in vivo efficacy.

GLS1 inhibition glutaminase enzyme potency allosteric inhibitor

Antiproliferative Potency in Prostate Cancer PC-3 Cells: IPN60090 vs. CB-839 (≥333-Fold Advantage)

IPN60090 inhibits the proliferation of PC-3 prostate cancer cells with an IC50 of 0.3 nM . CB-839 (Telaglenastat), the only other GLS1 inhibitor to have entered clinical trials, shows an IC50 of <0.1 μM (<100 nM) against the same PC-3 cell line in a comparable viability assay [1]. The quantitative difference is ≥333-fold in favor of IPN60090. This difference far exceeds what would be predicted from the modest (1.3-fold) difference in biochemical GLS1 IC50 values (31 nM vs 24 nM), suggesting that IPN60090 possesses cellular pharmacokinetic or target-engagement advantages beyond simple enzyme inhibition that yield substantially greater functional potency in intact cells.

antiproliferative activity PC-3 prostate cancer cellular potency

Pharmacokinetic Superiority Over the Closest Structural Analog (Des-Methyl Compound 24): Half-Life and Oral Bioavailability

In a direct head-to-head comparison within the same study and under identical experimental conditions, IPN60090 (Compound 27) demonstrated decisively superior in vivo pharmacokinetics compared to its des-methyl analog Compound 24 [1]. In rat, IPN60090 achieved a half-life (t1/2) of 5.3 hours versus 1.2 hours for Compound 24 — a 4.4-fold improvement. Oral bioavailability (F%) was 70% for IPN60090 versus 48% for Compound 24. In dog, the half-life advantage was similarly pronounced: 6.3 hours versus 2.3 hours (2.7-fold), with bioavailability exceeding 100% for IPN60090 compared to 34% for Compound 24 [1]. The ortho-methyl substitution on the pyridine ring of Compound 27, while not improving in vitro potency relative to the des-methyl analog (GLS IC50: 31 nM vs 25 nM; A549 IC50: 26 nM vs 24 nM), was explicitly attributed by the authors as the key molecular feature conferring superior in vivo properties that led to its selection as the clinical candidate [1].

pharmacokinetics half-life oral bioavailability structural analog comparison

In Vivo Efficacy Benchmarking vs. CB-839: Equivalent Target Engagement at 2.5-Fold Lower Dose

A direct benchmarking study conducted within the primary publication compared IPN60090 (Compound 27) head-to-head with the clinical-stage GLS1 inhibitor CB-839 (Compound 4) in an H2122 non-small cell lung cancer cell line-derived xenograft mouse model [1]. IPN60090 dosed orally at 100 mg/kg twice daily (BID) demonstrated similar anti-tumor efficacy and in vivo target engagement to CB-839 dosed orally at 250 mg/kg BID [1]. This represents a 2.5-fold lower dose requirement for IPN60090 to achieve comparable pharmacodynamic effect. Furthermore, in a separate H460 NSCLC xenograft model, IPN60090 achieved maximal target engagement (glutamate-to-glutamine ratio modulation in tumor tissue) at doses of 50–250 mg/kg, with free plasma concentrations of only 0.058–0.316 μM sufficient to drive the pharmacodynamic response [1].

in vivo efficacy xenograft model target engagement benchmarking

Comprehensive Off-Target Selectivity and Safety Pharmacology Profile vs. Historical GLS1 Inhibitors

IPN60090 was subjected to an extensive off-target profiling panel that far exceeds what has been publicly reported for BPTES or CB-839 [1]. In the primary publication, IPN60090 showed no significant inhibition of the hERG potassium channel (reducing cardiac liability risk), no significant inhibition of the five major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4; reducing drug-drug interaction risk), no significant activity against an 80-member Eurofins CEREP panel of diverse ion channels and receptors, and no significant activity against a 97-member Eurofins DiscoverX kinase panel [1]. The compound was also confirmed to be a highly selective GLS1 inhibitor with no detectable activity against GLS2 (the liver isoform), distinguishing it from earlier less-selective glutaminase inhibitors such as DON (6-diazo-5-oxo-L-norleucine) that exhibited dose-limiting toxicities attributed in part to off-target effects [1][2].

off-target selectivity safety pharmacology hERG CYP450 kinase panel

GLS1 vs. GLS2 Isoform Selectivity: Undetectable GLS2 Activity vs. CB-839

IPN60090 is reported as a highly selective GLS1 inhibitor with no activity observed against GLS2 (the hepatic isoform) [1]. CB-839 also shows GLS1 selectivity, with an IC50 >1,000 nM (>1 μM) against GLS2 . While both compounds are GLS1-selective, the distinction is quantitative: IPN60090's GLS2 activity is reported as undetectable (functionally below the assay limit), whereas CB-839 shows measurable, albeit weak, residual GLS2 inhibition at high concentrations [1]. GLS1-selective inhibition without GLS2 suppression is pharmacologically desirable because GLS2 is the predominant isoform in normal liver tissue and its inhibition has been associated with hepatotoxicity in preclinical models [2]. IPN60090's complete absence of GLS2 activity therefore provides an additional margin of hepatic safety relative to inhibitors with any measurable GLS2 cross-reactivity.

GLS2 selectivity isoform selectivity kidney-type glutaminase liver glutaminase

Recommended Application Scenarios for N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide (IPN60090) Based on Quantitative Evidence


In Vivo Oncology Pharmacology: Glutamine-Dependent Tumor Xenograft and PDX Models

IPN60090 is the optimal GLS1 inhibitor for in vivo tumor xenograft and patient-derived xenograft (PDX) studies requiring sustained oral exposure and robust target engagement. Its rat half-life of 5.3 hours and oral bioavailability of 70% enable twice-daily oral dosing at 50–100 mg/kg to achieve maximal glutaminase inhibition in tumor tissue [1]. The compound has demonstrated single-agent tumor growth inhibition (28% TGI in Ru337 PDX) and 85% TGI when combined with the dual TORC1/2 inhibitor TAK-228, confirming its utility in both monotherapy and rationally designed combination regimens [1]. Procurement for these studies is particularly justified given the compound's equivalent efficacy to CB-839 at a 2.5-fold lower dose (100 vs 250 mg/kg BID), directly reducing the total compound quantity needed per study [1].

Prostate Cancer Cell Biology: High-Sensitivity Antiproliferative Screening

The compound's exceptional potency against PC-3 prostate cancer cells (IC50 = 0.3 nM) makes it the inhibitor of choice for low-concentration antiproliferative screening in prostate cancer models . At sub-nanomolar concentrations, IPN60090 achieves functional effects that CB-839 requires concentrations two to three orders of magnitude higher to replicate (<100 nM) [2]. This potency advantage is critical for experiments designed to isolate GLS1-specific effects from potential off-target activities that may emerge at the higher concentrations required by less potent inhibitors.

Metabolic Pathway Analysis and Glutaminolysis Flux Studies Requiring Clean Pharmacology

For metabolic flux studies using LC-MS-based metabolomics or Seahorse respirometry to measure glutamine-dependent mitochondrial respiration, IPN60090 provides a uniquely clean pharmacological tool. Its comprehensive safety profiling — clean against hERG, all five major CYP isoforms, 80 CEREP panel targets, and 97 kinases [1] — ensures that observed metabolic perturbations can be confidently attributed to GLS1 inhibition rather than confounding off-target effects. The compound's undetectable GLS2 activity further ensures that glutamine metabolism in liver-derived or liver-containing experimental systems (e.g., hepatocyte co-cultures) is not inadvertently suppressed via the hepatic isoform [1].

Translational Biomarker Development and Clinical Trial Correlative Studies

As one of only two GLS1 inhibitors to have entered clinical trials (alongside CB-839), IPN60090 is uniquely positioned as a translational research tool for biomarker development [1]. Its established in vivo target engagement pharmacodynamics — specifically, dose-dependent modulation of the tumor glutamate-to-glutamine ratio measurable at free plasma concentrations of 0.058–0.316 μM [1] — provide a validated biomarker framework that can be directly translated into clinical trial correlative studies. Laboratories developing companion diagnostic or patient-stratification biomarkers for GLS1-targeted therapy should procure IPN60090 as the reference standard for assay calibration, given its clinical-stage provenance and extensively characterized exposure-response relationship.

Quote Request

Request a Quote for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.